5-Bromo-1-propylpyrazole-4-sulfonyl chloride
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Overview
Description
5-Bromo-1-propylpyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H8BrClN2O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-propylpyrazole-4-sulfonyl chloride typically involves the reaction of 5-bromo-1-propylpyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-Bromo-1-propylpyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-propylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Coupled Products: Formed from coupling reactions, where the bromine atom is replaced by various substituents.
Scientific Research Applications
5-Bromo-1-propylpyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form sulfonamide linkages.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-Bromo-1-propylpyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme. The sulfonyl chloride group is highly reactive and can form stable sulfonamide linkages with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the pyrazole ring.
5-Bromo-1-methylpyrazole-4-sulfonyl chloride: Similar but with a methyl group instead of a propyl group.
5-Chloro-1-propylpyrazole-4-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-1-propylpyrazole-4-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-bromo-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-2-3-10-6(7)5(4-9-10)13(8,11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSPXLJJDFOLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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